molecular formula C10H10O2 B13837448 2-Acetyl-7-methylcyclohepta-2,4,6-trien-1-one

2-Acetyl-7-methylcyclohepta-2,4,6-trien-1-one

Cat. No.: B13837448
M. Wt: 162.18 g/mol
InChI Key: BUVRJCJGJXPMBQ-UHFFFAOYSA-N
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Description

2-Acetyl-7-methylcyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure characterized by a seven-membered ring with alternating double bonds and functional groups at specific positions

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with cycloheptatriene derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the overall yield and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-Acetyl-7-methylcyclohepta-2,4,6-trien-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-7-methylcyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    2-Methoxycyclohepta-2,4,6-trien-1-one: Similar structure but with a methoxy group instead of an acetyl group.

    Cyclohepta-2,4,6-trien-1-one: The parent compound without any substituents.

    2,4,6-Trimethylcyclohepta-2,4,6-trien-1-one: A derivative with three methyl groups.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-acetyl-7-methylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H10O2/c1-7-5-3-4-6-9(8(2)11)10(7)12/h3-6H,1-2H3

InChI Key

BUVRJCJGJXPMBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C(C1=O)C(=O)C

Origin of Product

United States

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